3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one
Overview
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C17H21NO3 and its molecular weight is 287.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
Compounds structurally related to 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one have shown promise in antiproliferative activities. For instance, neolignans isolated from Daphniphyllum macropodum exhibited significant inhibition of cancer cell growth, suggesting potential applications in cancer research (Ma et al., 2017).
Selective Receptor Agonist Synthesis
The compound has been involved in the synthesis of selective receptor agonists, such as a CB2 receptor agonist, demonstrating its utility in the development of targeted therapeutic agents (Luo & Naguib, 2012).
Anti-inflammatory and Antibacterial Agents
Derivatives of the compound have been synthesized and evaluated for their anti-inflammatory and antibacterial properties, showing promising results in both areas. This indicates its potential application in the treatment of inflammatory diseases and bacterial infections (Elgazwy, Nassar, & Zaki, 2012).
Enantiomeric Neolignans Study
Research into enantiomeric neolignans, which include derivatives of this compound, has been conducted, leading to the discovery of new compounds with potential pharmacological applications (Chen et al., 2010).
NMR Characterization and Analysis
The compound has been the subject of NMR (Nuclear Magnetic Resonance) studies to understand its structural and electronic properties, which is crucial for its application in drug design and molecular biology (Zheng Jin-hong, 2011).
Antimicrobial Agent Synthesis
The compound is used in the synthesis of new antimicrobial agents, underscoring its role in the development of new treatments for infectious diseases (Chundawat, Sharma, & Bhagat, 2013).
Sigma Receptor Ligands
It has been utilized in the synthesis of sigma receptor ligands, indicating its relevance in neurological research and potential therapeutic applications for neurodegenerative diseases (Marriott et al., 2012).
properties
IUPAC Name |
(E)-3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-12-14-2-1-8-18(11-14)17(20)6-4-13-3-5-16-15(10-13)7-9-21-16/h3-6,10,14,19H,1-2,7-9,11-12H2/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNXVUBFJWPPE-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC3=C(C=C2)OCC3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCC3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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